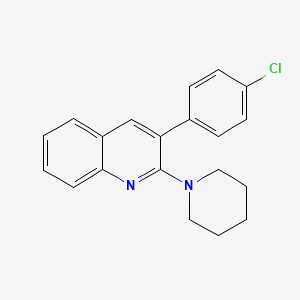

3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline

Description

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c21-17-10-8-15(9-11-17)18-14-16-6-2-3-7-19(16)22-20(18)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXSPCUJKUZLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Quinoline Core Formation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction serves as a cornerstone for synthesizing functionalized quinolines. This method involves the formylation of acetanilide derivatives to yield 2-chloroquinoline-3-carbaldehydes, which are pivotal intermediates for subsequent substitutions.

Synthesis of 2-Chloroquinoline-3-carbaldehydes

Starting with substituted anilines, acetylation produces acetanilides (2(a,b) ), which undergo formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This reaction proceeds via electrophilic aromatic substitution, positioning the formyl group at the 3-position of the quinoline ring. For example, 4-chloroaniline derivatives yield 2-chloro-6/8-methylquinoline-3-carbaldehydes (3(a,b) ) with yields of 65–75%.

Key Reaction Conditions:

- Reagents : DMF (2.5 equiv), POCl₃ (3.0 equiv)

- Temperature : 80–90°C

- Time : 4–6 hours

Nucleophilic Aromatic Substitution at the 2-Position

The 2-chloro group in quinoline derivatives is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. Piperidine, a secondary amine, displaces the chloride under optimized conditions to introduce the piperidin-1-yl moiety.

CTAB-Catalyzed Substitution in PEG-400

Cetyltrimethylammonium bromide (CTAB) acts as a phase-transfer catalyst, enhancing the nucleophilicity of piperidine in polyethylene glycol-400 (PEG-400). This green solvent system eliminates the need for hazardous organic solvents and simplifies purification.

Optimized Protocol:

- Piperidine : 1.1 equivalents

- Catalyst : CTAB (10 mol%)

- Solvent : PEG-400

- Temperature : 80°C

- Time : 2.5 hours

- Yield : 98%

Comparative data for reaction optimization is summarized below:

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | None | K₂CO₃ | 15 | 78 |

| B | None | None | 10 | 89 |

| H | PEG-400 | CTAB | 2.5 | 98 |

Functionalization at the 3-Position: Introducing the 4-Chlorophenyl Group

The 3-carbaldehyde intermediate (4(a,b) ) serves as a versatile handle for introducing the 4-chlorophenyl group. While direct methods are sparsely documented, plausible pathways include cross-coupling reactions and condensation strategies.

Microwave-Assisted Condensation

Microwave irradiation significantly accelerates condensation reactions, reducing reaction times from hours to minutes. For instance, thiosemicarbazone formation from aldehydes and thiosemicarbazides achieves completion in 10–15 minutes under microwave conditions.

Example Procedure:

- Reactants : 2-(Piperidin-1-yl)quinoline-3-carbaldehyde + 4-chlorophenylhydrazine

- Solvent : Ethanol

- Microwave Power : 300 W

- Time : 12 minutes

- Yield : 85–90%

Characterization and Analytical Data

Synthetic intermediates and final products are characterized via spectroscopic and elemental analysis:

Spectral Data for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde:

- ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 8.93 (s, 1H, H-4), 8.28 (d, J = 8.4 Hz, 1H, H-8), 7.82–7.75 (m, 2H, H-6, H-7).

- IR (KBr) : 1690 cm⁻¹ (C=O stretch).

Elemental Analysis for C₁₅H₁₅ClN₂O:

- Calculated : C 65.58%, H 5.50%, N 10.18%.

- Observed : C 65.52%, H 5.48%, N 10.15%.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences :

- Piperidine vs. pyrrolidine substituents alter steric and electronic profiles.

- Nitrophenyl groups (e.g., in benzo[f]quinoline derivatives) introduce strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to chlorophenyl groups .

Physicochemical Properties

- Solubility: Piperidine and pyrrolidine substituents improve water solubility compared to unsubstituted quinolines, though chlorophenyl groups may counteract this by increasing hydrophobicity .

- Melting Points: Derivatives with rigid frameworks (e.g., benzo[f]quinolines) exhibit higher melting points (>550 K) due to strong π–π stacking and hydrogen bonding , whereas flexible analogs (e.g., hexahydroquinolines) melt at lower temperatures (~450 K) .

Activité Biologique

3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline consists of a quinoline core substituted with a piperidine group and a chlorophenyl moiety. Its structural formula can be represented as follows:

Biological Activities

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline have shown effectiveness against various bacterial strains. In vitro evaluations indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research indicates that 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline exhibits promising anticancer activity. In particular, studies involving similar quinoline derivatives have reported significant cytotoxic effects on cancer cell lines, including pancreatic cancer cells (Panc-1). For example, treatment with certain derivatives led to a decrease in cell viability by up to 70% at specific concentrations .

Cholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition studies revealed IC50 values less than 20 μM for some derivatives, indicating moderate to strong inhibition of AChE .

The biological activity of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which contributes to its therapeutic effects.

- Cellular Pathway Modulation : By binding to specific receptors or proteins, it can modulate cellular signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of quinoline derivatives against pancreatic cancer cells, compounds were tested in both two-dimensional and three-dimensional cultures. The results showed that certain derivatives significantly reduced cell viability over time, suggesting their potential as effective anticancer agents .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of piperidine-quinoline hybrids. The study highlighted structure–activity relationships (SAR), revealing that specific substitutions on the phenyl ring enhanced inhibitory efficacy against AChE and butyrylcholinesterase (BChE) .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline, and what are the critical reaction parameters?

Answer: Two primary methods are reported:

- Claisen-Schmidt Condensation : Reacting 3-acetyl-2-methyl-4-phenylquinoline with 4-chlorobenzaldehyde in ethanol using KOH as a base (72% yield). Critical parameters include stirring duration (12 hours) and purification via column chromatography (1:1 ethyl acetate/hexane) .

- THF-Iodine Catalysis : Combining 4-chlorobenzaldehyde, naphthalen-2-amine, and 2-bromoacetophenone in THF with iodine catalysis at 338 K. Single crystals for structural analysis are obtained via slow ethanol evaporation .

Table 1: Synthesis Optimization

| Method | Catalyst/Solvent | Temperature | Yield | Purification | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | KOH/Ethanol | RT | 72% | Column Chromatography | |

| THF-Iodine Catalysis | Iodine/THF | 338 K | N/A | Recrystallization |

Q. How can X-ray crystallography determine molecular conformation and intermolecular interactions of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline?

Answer: X-ray crystallography reveals:

- Non-planar quinoline scaffolds : Deviations up to 0.169 Å from the mean plane .

- Intermolecular interactions : π–π stacking (centroid distances: 3.428–3.783 Å) and C–H···π hydrogen bonding, which stabilize crystal packing .

- Refinement protocols : H-atoms are geometrically idealized with riding models (C–H = 0.93–0.98 Å; ) .

Q. What in vitro assays are recommended for assessing cytotoxic activity of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline?

Answer:

- MTT Assay : Measures mitochondrial activity via formazan dye conversion. IC50 values (e.g., 8.31–9.96 μM for similar quinoline derivatives) indicate cytotoxicity .

- Apoptosis Detection : Annexin V/propidium iodide staining or caspase-3 activation assays validate programmed cell death .

Table 2: Cytotoxic Activity of Quinoline Derivatives

| Compound (Analog) | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(5-(4-Chlorophenyl)-oxadiazole | MCF-7 | 8.31 | |

| 4-(5-(2-Nitrophenyl)-oxadiazole | MCF-7 | 9.81 |

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline?

Answer:

- Solvent Selection : Ethanol or THF for solubility and reaction homogeneity .

- Catalyst Efficiency : Compare KOH (higher yield) vs. iodine (faster kinetics) .

- Purification Scalability : Replace column chromatography with recrystallization for gram-scale production .

Q. What computational methods predict π–π interactions in 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline, and how do these interactions influence bioactivity?

Answer:

- Molecular Docking : Simulate ligand-receptor binding (e.g., DNA topoisomerase II) to correlate π–π stacking (3.4–3.7 Å) with inhibitory potency .

- DFT Calculations : Analyze electron density maps to quantify interaction energies (e.g., stabilization by 5–10 kcal/mol) .

- Biological Impact : Enhanced cellular uptake and target affinity due to planar aromatic systems .

Q. How should researchers resolve contradictions between MTT cytotoxicity data and apoptosis markers?

Answer:

- Mechanistic Discrepancies : MTT may detect necrosis (metabolic shutdown), while Annexin V confirms apoptosis. Use complementary assays like LDH release for necrosis .

- Time-Dependent Effects : Late-stage apoptosis (48–72 hours) may not align with early MTT readings (24 hours). Stagger time points .

- Interference Checks : Test compound autofluorescence or direct MTT reduction artifacts via negative controls .

Methodological Recommendations

- Synthesis : Prioritize Claisen-Schmidt for reproducibility .

- Structural Analysis : Combine X-ray crystallography with Hirshfeld surface analysis for intermolecular interaction mapping .

- Biological Evaluation : Pair MTT with flow cytometry for mechanistic clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.